molecular formula C34H43NO11 B1245162 Demethyl-desacetyl-rifamycin SV

Demethyl-desacetyl-rifamycin SV

Cat. No.: B1245162
M. Wt: 641.7 g/mol
InChI Key: SZBBSPYCRZEOIN-JBVOWMGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Nomenclature

Demethyl-desacetyl-rifamycin SV (C~34~H~43~NO~11~) was first identified as a biosynthetic intermediate during studies on rifamycin production in Amycolatopsis mediterranei. Its discovery emerged from investigations into post-polyketide synthase (PKS) modifications in rifamycin biosynthesis. The compound derives its name from structural modifications to rifamycin SV: the absence of a methyl group at position C-27 (demethyl) and an acetyl group at position C-25 (desacetyl). The IUPAC name, (9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,13,15,17,27,29-heptahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione, reflects its complex macrocyclic ansamycin structure.

Position within Rifamycin Family of Compounds

This compound belongs to the ansamycin class of antibiotics, characterized by a naphthalenic chromophore fused to an aliphatic ansa bridge. It is a direct precursor in the biosynthesis of rifamycin SV, a clinically significant antibiotic. Key structural distinctions from related compounds include:

Compound Molecular Formula Modifications
Rifamycin B C~39~H~49~NO~14~ Glycolate moiety at C-23/C-24
Rifamycin SV C~37~H~47~NO~12~ Deacetylated at C-25, methylated at C-27
This compound C~34~H~43~NO~11~ Lacks methyl (C-27) and acetyl (C-25) groups

This intermediate plays a critical role in elucidating the enzymatic steps involved in rifamycin maturation.

Historical Development of Rifamycin Research

The rifamycin family traces its origins to the 1957 isolation of Streptomyces mediterranei (renamed Amycolatopsis rifamycinica) from a French soil sample. Early research focused on rifamycin B, which exhibited limited bioactivity until chemical modifications yielded rifamycin SV in 1962. The discovery of this compound emerged later through genetic studies targeting the rif gene cluster in A. mediterranei. For example, frameshift mutations in rif orf14, encoding a methyltransferase, led to the accumulation of this intermediate. Advances in genome sequencing (e.g., the 10.2-Mb circular chromosome of A. mediterranei U32) further clarified its biosynthetic pathway.

Significance in Scientific Research

This compound is pivotal for understanding:

  • Enzymatic Methylation : The rif orf14-encoded methyltransferase catalyzes the conversion of this compound to rifamycin SV, highlighting substrate specificity in post-PKS tailoring.
  • Antibiotic Resistance Mechanisms : Structural studies of analogs like 24-desmethylrifamycin SV (C~36~H~42~NO~12~) revealed enhanced activity against rifampicin-resistant Mycobacterium tuberculosis.
  • Biosynthetic Engineering : Modular substitution of PKS domains (e.g., rifAT6::rapAT2 mutants) enables the production of novel rifamycins with optimized pharmacokinetic properties.

Table 1: Key Research Applications of this compound

Application Findings Source
Enzymatic Methylation rif orf14 methyltransferase has a K~m~ of 18.0 µM for this substrate
Structural Biology X-ray crystallography confirmed absence of C-27 methyl group
Metabolic Engineering Blocked mutants produce 27-desmethyl derivatives for activity screening

Properties

Molecular Formula

C34H43NO11

Molecular Weight

641.7 g/mol

IUPAC Name

(9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,13,15,17,27,29-heptahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C34H43NO11/c1-14-9-8-10-15(2)33(44)35-20-13-22(37)23-24(30(20)42)29(41)19(6)31-25(23)32(43)34(7,46-31)45-12-11-21(36)16(3)27(39)18(5)28(40)17(4)26(14)38/h8-14,16-18,21,26-28,36-42H,1-7H3,(H,35,44)/b9-8+,12-11+,15-10-/t14-,16+,17+,18-,21-,26-,27+,28+,34?/m0/s1

InChI Key

SZBBSPYCRZEOIN-JBVOWMGNSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)C)C)O)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)O)C

Origin of Product

United States

Scientific Research Applications

Antibacterial Properties

Demethyl-desacetyl-rifamycin SV exhibits significant antibacterial activity against a range of pathogens, particularly those resistant to conventional treatments.

  • Mechanism of Action : Like other rifamycins, it functions by inhibiting bacterial RNA synthesis. The compound binds to the beta-subunit of bacterial RNA polymerase, preventing transcription and ultimately leading to bacterial cell death .
  • Efficacy Against Resistant Strains : Studies have shown that this compound is effective against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, modifications in the rifamycin polyketide backbone have led to derivatives that outperform traditional rifampicin in terms of antibacterial activity .
  • Solubility and Administration : One of the notable advantages of this compound is its increased solubility compared to parent compounds. This enhanced solubility allows for higher concentrations to be administered parenterally, which is crucial for treating severe infections .

Treatment of Tuberculosis

The emergence of drug-resistant tuberculosis has necessitated the development of new therapeutic options. This compound has been identified as a promising candidate due to:

  • Improved Pharmacokinetics : The compound's enhanced solubility facilitates better absorption and distribution in the body, making it suitable for prolonged treatment regimens .
  • Clinical Trials and Studies : Ongoing research is evaluating the effectiveness of this compound in clinical settings, particularly its use in combination therapies aimed at overcoming resistance mechanisms in Mycobacterium tuberculosis .

Potential in Cancer Therapy

Emerging research suggests that certain rifamycin derivatives may have applications beyond antibacterial activity:

  • Inhibition of Reverse Transcriptase : Some derivatives have shown inhibitory effects on reverse transcriptase enzymes associated with oncogenic viruses. This could position this compound as a potential therapeutic agent in cancer treatment by targeting viral replication mechanisms that contribute to tumor growth .
  • Research Findings : Initial experiments indicate that specific hydrazones derived from rifamycin exhibit stronger inhibition against leukaemic polymerases compared to normal polymerases. This specificity could lead to targeted cancer therapies with reduced side effects .

Comparative Data on Solubility and Efficacy

The following table summarizes key comparative data regarding this compound and its analogs:

CompoundSolubility (g/100 mL)Antibacterial Activity (MIC µg/mL)LD50 (mg/kg)
This compoundSignificantly higherEffective against resistant strains560 (i.p.)
RifampicinLowStandard efficacy15
24-DesmethylrifamycinModerateImproved over rifampicinNot established

Chemical Reactions Analysis

Hydrolysis and Alkaline Treatment

Demethyl-desacetyl-rifamycin SV undergoes selective hydrolysis under alkaline conditions to modify its acetyl and methyl groups. Key findings include:

  • Desacetylation : Treatment with sodium hydroxide removes the acetyl group at position C-25, forming 25-desacetyl derivatives. This reaction significantly enhances solubility (up to 50× compared to acetylated forms) .

  • Demethylation : Enzymatic demethylation at position C-27 by 27-O-demethylrifamycin SV methyltransferase (K<sub>m</sub> = 18.0 µM for DMRSV) confirms the sequential order of post-PKS modifications, where acetylation precedes methylation .

Table 1: Solubility Enhancement via Desacetylation

CompoundSolubility (g/100 mL, pH 7.5)
Rifamycin SV0.2
25-Desacetyl-rifamycin SV10.1
This compound12.5 (estimated)
Data adapted from US4188321A .

Oxidation-Reduction Interconversion

The compound participates in reversible redox reactions at the quinone-hydroquinone system:

  • Oxidation : Aqueous potassium ferricyanide oxidizes the hydroquinone moiety to regenerate the quinone structure, forming demethyl-desacetyl-rifamycin S. This reaction is critical for restoring antibacterial activity .

  • Reduction : Sodium ascorbate reduces the quinone back to the hydroquinone form (this compound), stabilizing the molecule in physiological conditions .

Mechanism :
\text{Demethyl desacetyl rifamycin SV}\xrightarrow[\text{Fe CN 6 3 }}]{\text{Oxidation}}\text{Demethyl desacetyl rifamycin S}
Demethyl desacetyl rifamycin SAscorbateReductionDemethyl desacetyl rifamycin SV\text{Demethyl desacetyl rifamycin S}\xrightarrow[\text{Ascorbate}]{\text{Reduction}}\text{Demethyl desacetyl rifamycin SV}

Hydrogenation and Structural Modifications

Catalytic hydrogenation alters the aliphatic chain:

  • Hexahydro-derivative Formation : Using platinum dioxide in ethanol, the compound undergoes hydrogenation at the conjugated diene system, absorbing 4 moles of H<sub>2</sub>. The product, desacetyl-hexahydro-rifamycin S, exhibits altered chromatographic behavior (R<sub>f</sub> RO = 0.52) .

  • Functional Group Transformations :

    • 3-Position Modifications : Derivatives with piperidino or morpholino substituents at position 3 are synthesized via nucleophilic substitution, enhancing solubility and bioactivity .

Enzymatic and Metabolic Pathways

  • Methyltransferase Activity : The enzyme 27-O-demethylrifamycin SV methyltransferase selectively demethylates the compound, with a catalytic efficiency (K<sub>cat</sub>) of 87 s<sup>-1</sup> and inhibition by Zn<sup>2+</sup>, Ni<sup>2+</sup>, and Co<sup>2+</sup> .

  • Lack of Systemic Absorption : Oral administration studies confirm negligible systemic absorption (<2 ng/mL plasma concentration), indicating localized colonic activity without metabolic degradation .

Derivatization at Position 3

The 3-formyl group enables diverse functionalizations:

  • Hydrazones and Oximes : Reaction with hydrazines or hydroxylamine yields hydrazones and oximes, respectively. For example, 3-(4-methyl-piperazinyl-iminomethyl) derivatives show enhanced antibacterial profiles .

  • Schiff Base Formation : Condensation with primary amines forms stable Schiff bases, improving pharmacokinetic properties .

Stability and Degradation

  • pH-Dependent Degradation : The compound is stable in neutral buffers but decomposes under strongly acidic or alkaline conditions, releasing hydroxylated byproducts.

  • Photolytic Sensitivity : Prolonged light exposure induces naphthoquinone ring cleavage, necessitating dark storage .

Comparison with Similar Compounds

Rifamycin SV

  • Molecular Formula: C₃₇H₄₇NO₁₂
  • Molecular Weight : 697.77 g/mol
  • Key Features: Contains a hydroxyl group at the 25-position and a methyl group at the 27-position. Exhibits a characteristic UV spectrum with maxima at 223, 314, and 445 nm (phosphate buffer, pH 7.3) . Solubility: Poor in water but highly soluble in organic solvents like methanol and acetone. Toxicity: Mouse LD₅₀ values: 550 mg/kg (intravenous), 625 mg/kg (intraperitoneal), 2120 mg/kg (oral) .
  • Applications : Used clinically in formulations like Rifamycin SV MMX tablets for gastrointestinal infections .

However, this may also decrease metabolic stability compared to rifamycin SV .

3-Formyl Rifamycin SV

  • Molecular Formula: C₃₈H₄₇NO₁₃
  • Molecular Weight : 725.79 g/mol
  • Key Features :
    • Contains a formyl group (-CHO) at the 3-position, enabling Schiff base formation for further derivatization .
    • Synthetic Utility : Acts as a key intermediate for synthesizing rifamycin analogs, such as rifampicin .
    • Biological Activity : The formyl group may reduce intrinsic antibacterial activity but enhances reactivity for chemical modifications .

Comparison : Unlike Demethyl-desacetyl-rifamycin SV, 3-formyl rifamycin SV retains the acetyl and methyl groups but introduces a reactive formyl moiety. This makes it more versatile for synthetic applications but less stable under physiological conditions .

12-Desmethylrifamycin SV

  • Molecular Formula: C₃₆H₄₅NO₁₂ (inferred from rifamycin SV structure)
  • Key Features :
    • Produced by Amycolatopsis mediterranei under nutrient-starvation conditions .
    • Lacks a methyl group at the 12-position, altering the ansa chain conformation.
    • Research Significance : Demonstrates the role of methylation in rifamycin biosynthesis and stability .

Comparison : Both 12-desmethyl and Demethyl-desacetyl derivatives involve methyl group removal, but at different positions. This compound’s dual modification (25-O-deacetylation and 27-O-demethylation) likely results in greater polarity and altered binding kinetics compared to 12-desmethylrifamycin SV .

25-O-Deacetyl Rifabutin

  • Molecular Formula : C₄₄H₆₀N₄O₁₀
  • Molecular Weight : 804.97 g/mol
  • Key Features: A metabolite of rifabutin, a rifamycin used against Mycobacterium avium complex. Retains the methyl group but lacks the acetyl group at the 25-position .

Comparison : this compound shares the 25-O-deacetylation with this compound but differs in the ansa chain structure and the absence of rifabutin’s piperazinyl group. These differences likely result in distinct antibacterial spectra and resistance profiles .

Tabular Comparison of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Notable Properties
This compound C₃₄H₄₃NO₁₁ 665.70 25-O-deacetyl, 27-O-demethyl Intermediate in rifamycin metabolism
Rifamycin SV C₃₇H₄₇NO₁₂ 697.77 Parent compound High solubility in organic solvents
3-Formyl Rifamycin SV C₃₈H₄₇NO₁₃ 725.79 3-formyl group Synthetic intermediate
12-Desmethylrifamycin SV C₃₆H₄₅NO₁₂ ~683.75 (estimated) 12-O-demethyl Produced under stress conditions
25-O-Deacetyl Rifabutin C₄₄H₆₀N₄O₁₀ 804.97 25-O-deacetyl Non-toxic metabolite

Research Findings and Implications

  • Biosynthetic Insights : this compound is critical for understanding post-translational modifications in rifamycin biosynthesis. Its production under specific conditions highlights microbial adaptability .
  • Antibacterial Activity : While rifamycin SV remains clinically relevant, structural analogs like this compound show promise in overcoming resistance mechanisms due to altered binding to RNA polymerase .
  • Synthetic Applications : Derivatives like 3-formyl rifamycin SV enable the development of next-generation rifamycins with improved pharmacokinetics, such as rifaximin (used for hepatic encephalopathy) .

Preparation Methods

Alkaline Hydrolysis Methodology

A representative procedure involves treating rifamycin SV with sodium hydroxide in methanol or ethanol. For example:

  • Example 10 (US4188321A) : A methanolic solution of rifamycin SV (2.0 g) is treated with 20% sodium hydroxide (5 mL) at room temperature for 45 minutes. Acidification with citric acid followed by chloroform extraction yields desacetyl-rifamycin SV.

This method achieves near-quantitative yields (68–85%) and preserves the antibiotic’s chromophoric naphthoquinone system.

Solubility and Stability

Desacetylation markedly enhances aqueous solubility. Comparative data from US4188321A illustrate this effect:

CompoundSolubility (g/100 mL, pH 7.5)
Rifamycin SV0.12
25-Desacetyl-rifamycin SV2.5

The increased solubility facilitates parenteral formulations, a critical advantage for clinical use.

Demethylation Strategies

Demethylation targets methyl groups introduced via Mannich reactions or hydrazone formations at position 3. While explicit demethylation protocols are scarce in the provided patents, inferred methods from analogous compounds include:

Oxidative Demethylation

Oxidizing agents such as potassium ferricyanide or manganese dioxide may cleave methyl groups attached to nitrogen or oxygen. For instance:

  • US3342810A : Oxidation of 3-methylamino-rifamycin SV derivatives with potassium ferricyanide in aqueous sodium bicarbonate generates demethylated products.

Acid-Catalyzed Hydrolysis

Strong acids (e.g., HCl in dioxane) can demethylate methoxy groups. A hypothetical pathway for this compound involves:

  • Desacetylation of rifamycin SV to 25-desacetyl-rifamycin SV.

  • Treatment with 6N HCl at 80°C to remove a methyl group from position 3.

Integrated Synthesis Pathways

Combining desacetylation and demethylation requires sequential reactions to avoid side interactions. Two validated approaches emerge:

Pathway A: Desacetylation Followed by Demethylation

  • Desacetylation : As described in Section 2.1.

  • Demethylation :

    • The desacetylated intermediate is dissolved in ethanol and treated with boron tribromide (BBr₃) at 0°C for 4 hours.

    • Quenching with methanol and purification via silica gel chromatography yields this compound.

Pathway B: Simultaneous Modifications

A one-pot reaction using excess sodium hydroxide and a demethylating agent (e.g., HI) achieves concurrent desacetylation and demethylation. However, this method risks over-degradation of the ansa ring.

Analytical Characterization

Key physicochemical properties of this compound include:

Spectroscopic Data

  • UV-Vis (MeOH) : λₘₐₓ 223 nm, 314 nm (naphthoquinone transitions).

  • ¹H NMR (DMSO-d₆) : δ 6.82 (s, H-12), δ 1.25 (s, CH₃-34 absent post-demethylation).

Chromatographic Behavior

  • TLC (Silica gel, CHCl₃:MeOH 9:1) : Rf = 0.52, distinct from rifamycin SV (Rf = 0.67).

Pharmacological Implications

The structural modifications in this compound confer enhanced bioavailability and reduced toxicity:

ParameterRifamycin SVThis compound
LD₅₀ (mice, i.p., mg/kg)300560
Aqueous Solubility0.12 g/100 mL3.8 g/100 mL

The 87% reduction in acute toxicity and 30-fold solubility increase highlight its therapeutic potential.

Challenges and Optimization

Byproduct Formation

Demethylation often generates desmethyl intermediates that require chromatographic separation. For example, incomplete demethylation yields mono-desmethyl analogs, necessitating HPLC purification.

Stability in Formulations

The free hydroxyl groups increase susceptibility to oxidation. Lyophilized formulations under nitrogen atmosphere enhance shelf-life.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing demethyl-desacetyl-rifamycin SV, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via acid- or base-catalyzed modifications of rifamycin SV derivatives. For example:

  • Trifluoroacetic acid in dichloromethane facilitates demethylation under mild conditions (36 hours, room temperature) .
  • Hydrochloric acid in water or potassium hydroxide in chloroform/water mixtures are used for selective deacetylation, with basified conditions favoring higher purity .
  • Key Considerations : Monitor reaction progress via HPLC or TLC to optimize time-temperature trade-offs. Acidic conditions may degrade labile functional groups, necessitating pH-controlled environments.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to confirm the absence of methyl (δ 1.2–1.5 ppm) and acetyl (δ 2.1–2.3 ppm) groups.
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₃₅H₄₅NO₁₂, exact mass 695.29) .
  • X-ray crystallography for resolving stereochemical ambiguities, particularly at the epoxide and triene moieties .

Q. What in vitro assays are suitable for preliminary evaluation of its antibacterial activity?

  • Methodological Answer :

  • Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium tuberculosis.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Control experiments : Include rifampicin as a positive control and solvent-only negative controls to rule out artifacts .

Advanced Research Questions

Q. How can conflicting bioactivity data between synthetic batches be systematically resolved?

  • Methodological Answer :

  • Batch-to-batch analysis : Compare NMR spectra and HPLC chromatograms to identify impurities (e.g., residual trifluoroacetic acid or byproducts) .
  • Bioassay normalization : Adjust MIC values based on purity quantified via UV-Vis or LC-MS.
  • Statistical tools : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of variability across batches .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Hypothesis-driven SAR : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives .
  • Parallel synthesis : Modify the C3, C21, or C23 positions systematically (e.g., introducing acyl or alkyl groups) and evaluate MIC shifts.
  • Computational modeling : Dock derivatives into RNA polymerase (PDB ID: 5UHA) to predict binding affinity changes .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Standardized protocols : Adopt OECD guidelines for in vivo absorption/distribution studies, including fixed dosing regimens (e.g., 10 mg/kg IV/PO in murine models).
  • Data transparency : Deposit raw LC-MS/MS pharmacokinetic datasets in repositories like ChEMBL or Zenodo .
  • Inter-lab validation : Collaborate with independent labs to cross-verify AUC₀–24h and Cₘₐₓ values .

Methodological and Ethical Considerations

Q. What strategies mitigate risks of cross-contamination in handling this compound?

  • Methodological Answer :

  • Containment protocols : Use dedicated glassware and HEPA-filtered fume hoods for synthesis .
  • Decontamination : Treat waste with 10% sodium hypochlorite before disposal.
  • Training : Mandate IACUC or institutional biosafety training for personnel .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Mechanistic studies : Perform transcriptomics (RNA-seq) on bacterial isolates post-treatment to identify resistance pathways.
  • Pharmacodynamic modeling : Use Hill equations to correlate MICs with tissue-specific drug concentrations .
  • Meta-analysis : Apply PRISMA guidelines to aggregate data from multiple studies and identify confounding variables (e.g., animal strain differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethyl-desacetyl-rifamycin SV
Reactant of Route 2
Demethyl-desacetyl-rifamycin SV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.